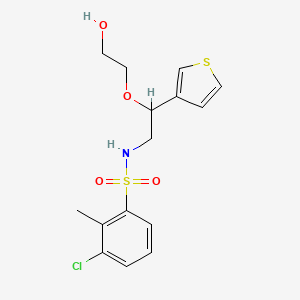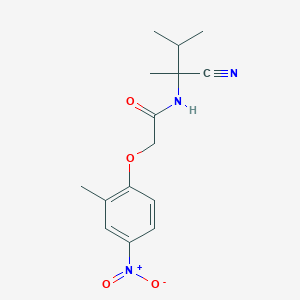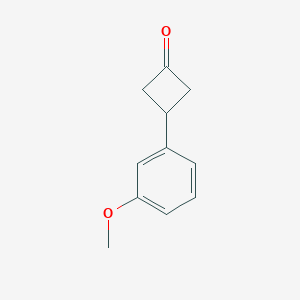
3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18ClNO4S2 and its molecular weight is 375.88. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation of Hydrocarbons
Sulfonamide compounds have been studied for their role in the selective oxidation of hydrocarbons by aqueous solutions of platinum salts. This process is significant in organic synthesis, particularly for functionalizing hydrocarbons at specific positions without overoxidation. For instance, p-toluenesulfonic acid can be selectively hydroxylated to its corresponding alcohol and aldehyde forms without further oxidation to the carboxylic acid, highlighting the potential of sulfonamides in mediating controlled oxidation reactions (Labinger et al., 1993).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents. Specific studies have synthesized derivatives and assessed their activity against various bacterial species, showcasing the broad-spectrum antimicrobial potential of sulfonamide compounds (Patel et al., 2011).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by sulfonamide-based compounds is a well-documented application, especially for therapeutic purposes. New derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrases, showing potential for the treatment of conditions like glaucoma, epilepsy, and even cancer. These studies demonstrate the therapeutic relevance of sulfonamide compounds in targeting specific isoenzymes of carbonic anhydrase (Eraslan-Elma et al., 2022).
Functionalization of Polymeric Materials
Sulfonamide compounds have also been utilized in the functionalization of polymeric materials, indicating their significance in materials science. The synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) through thiol-ene photopolymerization showcases the application of sulfonamide compounds in creating functional polymers with potential applications ranging from drug delivery systems to novel material design (Hori et al., 2011).
properties
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S2/c1-11-13(16)3-2-4-15(11)23(19,20)17-9-14(21-7-6-18)12-5-8-22-10-12/h2-5,8,10,14,17-18H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZGELBQKMCBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2755824.png)
![1-Methyl-3-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea](/img/structure/B2755825.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2755826.png)
![6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide](/img/structure/B2755827.png)

![methyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2755833.png)



![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2755839.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2755841.png)

![2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2755844.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide](/img/structure/B2755845.png)